Geranylfarnesoic acid

Beschreibung

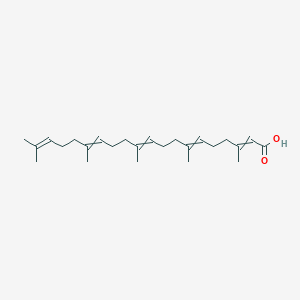

Geranylfarnesoic acid (CAS 64284-92-0) is a branched-chain fatty acid with the molecular formula C25H40O2. Its structure comprises a combination of geranyl (C10) and farnesyl (C15) isoprenoid units, forming a polyunsaturated carboxylic acid with methyl branches at positions 3, 7, 11, 15, and 19 . This compound is distinct from straight-chain polyunsaturated fatty acids (PUFAs) due to its isoprenoid-derived architecture, which influences its physicochemical properties and biological interactions.

Eigenschaften

CAS-Nummer |

64284-92-0 |

|---|---|

Molekularformel |

C25H40O2 |

Molekulargewicht |

372.6 g/mol |

IUPAC-Name |

3,7,11,15,19-pentamethylicosa-2,6,10,14,18-pentaenoic acid |

InChI |

InChI=1S/C25H40O2/c1-20(2)11-7-12-21(3)13-8-14-22(4)15-9-16-23(5)17-10-18-24(6)19-25(26)27/h11,13,15,17,19H,7-10,12,14,16,18H2,1-6H3,(H,26,27) |

InChI-Schlüssel |

URUCERDXBOZPOP-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CC(=O)O)C)C)C)C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Geranylfarnesoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of alkylation reactions, where specific reagents and catalysts are employed to introduce the necessary methyl groups and double bonds . The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using similar methods as those used in laboratory settings. industrial processes are optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated systems to manage reaction conditions .

Analyse Chemischer Reaktionen

Types of Reactions

Geranylfarnesoic acid can undergo various chemical reactions, including:

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Substitution Reagents: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

Geranylfarnesoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of Geranylfarnesoic acid involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors on cell surfaces, triggering a cascade of intracellular events that lead to various biological effects . The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Comparison

The table below highlights key differences between geranylfarnesoic acid and structurally related compounds:

Key Observations :

- Carbon Chain Length: Geranylfarnesoic acid (C25) is longer than eicosapentaenoic acid (C20) and farnesoic acid (C15), enhancing its hydrophobicity and likely reducing aqueous solubility .

- Branching vs.

- Double Bond Geometry: All double bonds in geranylfarnesoic acid are in the trans (E) configuration, whereas eicosapentaenoic acid typically has cis (Z) double bonds, influencing membrane fluidity and oxidative stability .

Physicochemical Properties

- Melting Point : Branched-chain fatty acids like geranylfarnesoic acid generally exhibit higher melting points than linear analogs due to reduced molecular symmetry and packing efficiency.

- Solubility: The extended branching likely reduces solubility in polar solvents compared to eicosapentaenoic acid, which is more amphiphilic due to its linear structure.

- Stability : The trans double bonds in geranylfarnesoic acid may confer resistance to oxidation compared to cis-configured PUFAs, which are prone to lipid peroxidation .

Research Findings and Gaps

- Synthetic Challenges: Geranylfarnesoic acid’s complex structure complicates its chemical synthesis, requiring multi-step isoprenoid coupling reactions. This contrasts with the well-established industrial production of EPA via microbial fermentation .

- Pharmacokinetic Differences : Theoretical models suggest geranylfarnesoic acid’s branching may slow metabolic degradation compared to linear PUFAs, prolonging its biological half-life.

- Knowledge Gaps: No direct studies compare the bioactivity of geranylfarnesoic acid with EPA or farnesoic acid.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.